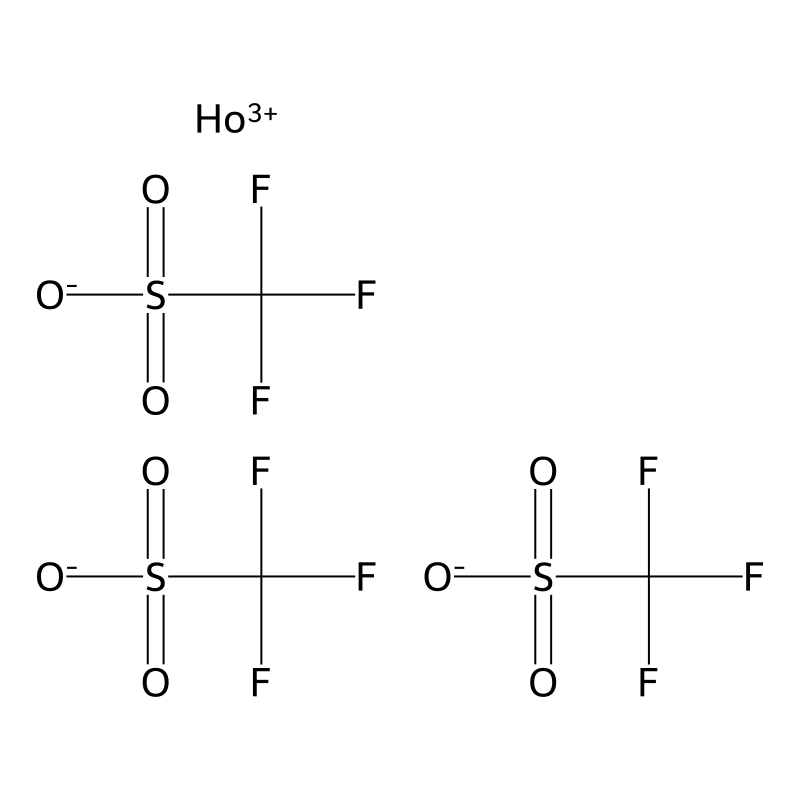

Holmium(III) trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Organic Synthesis

Holmium(III) trifluoromethanesulfonate functions as a Lewis acid catalyst, meaning it accepts electron pairs from reactants to accelerate chemical reactions. Research has shown its effectiveness in various organic synthesis reactions, including:

- Aldol condensation: This reaction combines an aldehyde and a ketone or aldehyde to form a β-hydroxycarbonyl compound. Studies have demonstrated that holmium triflate can promote aldol reactions with high yields and enantioselectivity (favoring one specific stereoisomer) [1].

Source

[1] Journal of the American Chemical Society (JACS) - "Lanthanide Triflates as Lewis Acid Catalysts in Aldol Reactions"()

- Other reactions: Beyond aldol condensations, research suggests its potential as a catalyst for Diels-Alder reactions, Friedel-Crafts alkylations, and other organic transformations, offering researchers a valuable tool for complex molecule synthesis [2, 3].

Source

[2] European Journal of Organic Chemistry - "Lanthanide Triflates in Organic Synthesis"()Source: [3] Chemical Reviews - "Recent Advances in Lewis Acid Mediated Friedel-Crafts Alkylation Reactions"()

Material Science Applications

Holmium(III) trifluoromethanesulfonate's properties make it a potential candidate for material science research. Here are some promising areas:

- Solid-state electrolytes: Research suggests incorporating holmium triflate into solid-state electrolytes for lithium batteries. These electrolytes offer improved safety and performance compared to traditional liquid electrolytes [4].

Source

[4] Journal of Materials Chemistry A - "Holmium Trifluoromethanesulfonate-LiBOB Composite Electrolytes for High-Performance Lithium Metal Batteries"()

- Luminescent materials: Holmium(III) triflate exhibits luminescent properties, making it a potential component in developing new phosphors or light-emitting materials [5].

Source

[5] Inorganic Chemistry - "Luminescence Properties of Lanthanide Trifluoromethanesulfonates"()

Holmium(III) trifluoromethanesulfonate, also known as holmium triflate, is an organometallic compound with the molecular formula and a molecular weight of 612.138 g/mol. It is classified as a metal triflate compound, characterized by the presence of holmium ions coordinated with trifluoromethanesulfonate ligands. Holmium is a rare earth element, known for its unique magnetic properties and applications in various fields, including materials science and biomedicine .

The compound typically appears as a white to off-white powder and is hygroscopic, meaning it readily absorbs moisture from the environment. Holmium(III) trifluoromethanesulfonate is soluble in water and exhibits irritant properties upon contact with skin or eyes .

- Lewis Acid Catalysis: As a Lewis acid, holmium triflate can catalyze reactions involving nucleophiles, facilitating transformations such as esterification and acylation.

- Coordination Chemistry: The compound can form complexes with various ligands, enhancing its utility in coordination chemistry.

- Decomposition Reactions: Upon heating or exposure to moisture, holmium(III) trifluoromethanesulfonate may decompose to produce hazardous by-products such as carbonyl fluoride and hydrogen fluoride .

Research indicates that transition metal complexes, including those containing holmium, exhibit potential biological activities. These activities can include:

- Antimicrobial Properties: Some studies suggest that transition metal complexes may possess antimicrobial effects, although specific data on holmium(III) trifluoromethanesulfonate's biological activity remains limited.

- Bioimaging

Holmium(III) trifluoromethanesulfonate can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting holmium oxide or hydroxide with trifluoromethanesulfonic acid in an appropriate solvent under controlled conditions.

- Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that utilize solid-state reactions to produce the compound efficiently.

- Hydrothermal Synthesis: This method involves the use of high-pressure steam to facilitate the reaction between holmium salts and trifluoromethanesulfonic acid .

Holmium(III) trifluoromethanesulfonate finds applications across various fields:

- Catalysis: It is employed as a catalyst in organic synthesis due to its Lewis acid properties.

- Materials Science: The compound is used in the development of luminescent materials and phosphors.

- Biomedical Research: Its potential for use in bioimaging and drug delivery systems is an area of ongoing research .

Holmium(III) trifluoromethanesulfonate shares similarities with other metal triflates and organometallic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Holmium(III) trifluoromethanesulfonate | Exhibits strong Lewis acidity; potential bioactivity | |

| Lanthanum(III) triflate | Similar catalytic properties; less bioactive | |

| Cerium(IV) triflate | Strong oxidizing agent; used in oxidation reactions | |

| Yttrium(III) triflate | Used in materials science; less focus on biological applications |

Holmium(III) trifluoromethanesulfonate's unique combination of properties makes it particularly valuable in both catalysis and potential biomedical applications, setting it apart from similar compounds.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant